molecular formula C16H26O7 B1235455 Schizonepetoside B

Schizonepetoside B

Cat. No. B1235455
M. Wt: 330.37 g/mol
InChI Key: ZJJQMILJDZZZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schizonepetoside B is an oxacycle and an organic heterobicyclic compound.

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

Schizonepetin, a compound related to Schizonepetoside B, has been studied for its potential as an antiviral agent. A study revealed its rapid absorption, elimination, and wide tissue distribution in rats, with no long-term accumulation in vivo, providing valuable data for drug treatment regimens (Geng et al., 2011).

Anti-Inflammatory and Immunomodulatory Effects

Schizonepeta tenuifolia (ST), from which Schizonepetoside B is derived, has been used historically for treating skin disorders like allergic dermatitis and eczema. Studies indicate that ST extracts can inhibit inflammatory responses, regulate cytokine production, and potentially serve as a therapeutic treatment for conditions like atopic dermatitis by suppressing the secretion of immunoglobulin E and other proinflammatory factors (Choi et al., 2013; Kang et al., 2008).

Drug Interaction Potential

Schizonepetin's interaction with cytochrome P450 enzymes in rats suggests that it might influence the pharmacokinetics of certain drugs, indicating a potential for herb-drug interactions. This influence is reflected in changes in plasma concentration and mRNA expression levels of various cytochrome P450 enzymes (Bao et al., 2012).

Haemostatic Properties

Novel carbon dots derived from Schizonepetae Herba Carbonisata (SHC), a traditional Chinese medicine, have shown significant haemostatic properties. These findings support the further investigation of the potential and effective material basis of traditional Chinese medicine (Zhang et al., 2017).

Antiviral Activities

Research indicates that Schizonepeta tenuifolia Briq. (ST) might possess antiviral activities against enterovirus 71 (EV71), suggesting its potential use as a health food or antiviral drug for protection against EV71 infections (Chen et al., 2017).

Antioxidant and Anti-inflammatory Activities

Aqueous extracts of Schizonepeta tenuifolia Briq. (STE) have demonstrated antioxidative and anti-inflammatory activities, indicating its potential as a natural inhibitor of oxidation and inflammation (Wang et al., 2012).

properties

Molecular Formula

C16H26O7

Molecular Weight

330.37 g/mol

IUPAC Name

2-[7,8-dihydroxy-6-(hydroxymethyl)-2-methyl-3,4a,6,7,8,8a-hexahydropyrano[2,3-b][1,4]dioxin-2-yl]-5-methylcyclohexan-1-one

InChI

InChI=1S/C16H26O7/c1-8-3-4-9(10(18)5-8)16(2)7-21-15-14(23-16)13(20)12(19)11(6-17)22-15/h8-9,11-15,17,19-20H,3-7H2,1-2H3

InChI Key

ZJJQMILJDZZZHQ-UHFFFAOYSA-N

SMILES

CC1CCC(C(=O)C1)C2(COC3C(O2)C(C(C(O3)CO)O)O)C

Canonical SMILES

CC1CCC(C(=O)C1)C2(COC3C(O2)C(C(C(O3)CO)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Schizonepetoside B
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